molecular formula C15H11FO2 B11869456 8-Fluoro-3-phenylchroman-4-one

8-Fluoro-3-phenylchroman-4-one

Cat. No.: B11869456
M. Wt: 242.24 g/mol
InChI Key: SFLDITPKEYNRDS-UHFFFAOYSA-N
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Description

8-Fluoro-3-phenylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. The presence of a fluorine atom at the 8th position and a phenyl group at the 3rd position distinguishes this compound from other chromanone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-phenylchroman-4-one typically involves the annulation of a fluorinated benzene derivative with a suitable chromanone precursor. One common method is the gold(I)-catalyzed annulation reaction, which allows for the efficient formation of the chromanone ring system . The reaction conditions often include the use of gold(I) catalysts, such as gold(I) chloride, in the presence of a base like potassium carbonate, and solvents like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-phenylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromanone ring to a chromanol ring.

    Substitution: The fluorine atom and phenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols .

Mechanism of Action

The mechanism of action of 8-Fluoro-3-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition can reduce estrogen levels, which is beneficial in treating estrogen-dependent cancers such as breast cancer . The compound may also interact with other molecular targets, such as kinases and receptors, modulating various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-3-phenylchroman-4-one’s unique structure, with the fluorine atom at the 8th position, imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships .

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

8-fluoro-3-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11FO2/c16-13-8-4-7-11-14(17)12(9-18-15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2

InChI Key

SFLDITPKEYNRDS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

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